molecular formula C9H12N2O4 B14708478 N-Butyl-5-nitrofuran-2-carboxamide CAS No. 14121-89-2

N-Butyl-5-nitrofuran-2-carboxamide

Cat. No.: B14708478
CAS No.: 14121-89-2
M. Wt: 212.20 g/mol
InChI Key: MBVKITLRQRCZFW-UHFFFAOYSA-N
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Description

N-Butyl-5-nitrofuran-2-carboxamide is a chemical compound with the CAS Registry Number 14121-89-2. It has a molecular formula of C9H12N2O4 and a molecular weight of 212.20 g/mol . This compound belongs to the nitrofuran chemical class, which is of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. Nitrofuran derivatives have been extensively studied for their potent antibacterial properties. Research into structurally similar 5-nitrofuran-2-carboxamide compounds has demonstrated promising in vitro antitubercular activity against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis . The antimycobacterial activity of this compound class is associated with the 5-nitrofuran moiety, which is believed to undergo bioactivation within the bacterial cell, leading to the release of reactive nitrogen species that are bactericidal . Furthermore, related nitrofuran carboxamide compounds have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, a key target in immunology and autoinflammatory disease research . Researchers can utilize this compound as a building block or reference standard in various biochemical and pharmacological studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

14121-89-2

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

N-butyl-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C9H12N2O4/c1-2-3-6-10-9(12)7-4-5-8(15-7)11(13)14/h4-5H,2-3,6H2,1H3,(H,10,12)

InChI Key

MBVKITLRQRCZFW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxamide through a series of reactions involving acetic anhydride and sulfuric acid

Industrial Production Methods

Industrial production of N-Butyl-5-nitrofuran-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The nitration and subsequent reactions are carefully monitored to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Tetrahydrofuran derivatives: Formed by the hydrogenation of the furan ring.

    Substituted furans: Formed by nucleophilic substitution of the nitro group.

Scientific Research Applications

N-Butyl-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial and antifungal properties.

    Medicine: Potential use as an antimicrobial agent to combat drug-resistant bacteria.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-5-nitrofuran-2-carboxamide involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA and proteins, leading to cell death. The compound targets specific enzymes involved in bacterial metabolism, disrupting their function and inhibiting bacterial growth .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of N-butyl-5-nitrofuran-2-carboxamide include:

  • N-Benzyl-5-nitrofuran-2-carboxamide : Substitutes the butyl group with a benzyl moiety.
  • N-(4-Methoxybenzyl)-5-nitrofuran-2-carboxamide : Adds a methoxy group to the benzyl ring.
  • N-Cyclohexyl-5-nitrofuran-2-carboxamide : Features a cyclic aliphatic substituent.

Table 1: Structural and Physicochemical Comparisons

Compound Substituent LogP* Water Solubility (mg/mL) MIC† against M. tuberculosis (µg/mL)
This compound Butyl (aliphatic) 1.8 0.12 Not reported
N-Benzyl-5-nitrofuran-2-carboxamide Benzyl (aromatic) 2.5 0.05 0.6–1.2
N-(4-Methoxybenzyl)-5-nitrofuran-2-carboxamide 4-Methoxybenzyl 2.1 0.08 0.3–0.7

*Calculated using Molinspiration; †Minimum Inhibitory Concentration.

Q & A

Q. What spectroscopic and chromatographic techniques are essential for characterizing N-Butyl-5-nitrofuran-2-carboxamide?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the carboxamide and nitro-furan moieties, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide), and high-performance liquid chromatography (HPLC) with UV detection to assess purity. Cross-validate with mass spectrometry (MS) for molecular weight confirmation. For crystalline samples, X-ray crystallography can resolve structural ambiguities (e.g., bond angles, substituent orientation) .

Q. How can synthetic routes for this compound be optimized for scalability?

  • Methodological Answer : Optimize reaction conditions by:
  • Varying solvents (e.g., DMF for solubility of nitro groups) and catalysts (e.g., EDCI/HOBt for carboxamide coupling).
  • Adjusting stoichiometry of the n-butylamine reactant to minimize side products.
  • Employing column chromatography or recrystallization (using ethyl acetate/hexane mixtures) for purification.
    Monitor reaction progress via thin-layer chromatography (TLC) and validate purity with HPLC (>95%) .

Q. What safety protocols are critical when handling nitro-furan derivatives like this compound?

  • Methodological Answer :
  • Use explosion-proof fume hoods and avoid contact with reducing agents (risk of nitro group decomposition).
  • Wear nitrile gloves and eye protection; store at 2–8°C in amber glass to prevent photodegradation.
  • Conduct toxicity screenings early (e.g., Ames test for mutagenicity) due to nitroaromatic compound risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antitubercular activity?

  • Methodological Answer :
  • Systematically modify substituents: Replace the n-butyl group with benzyl or tert-butyl to test steric effects on target binding (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
  • Introduce electron-withdrawing groups (e.g., Cl, F) at the furan 5-position to stabilize the nitro group.
  • Evaluate derivatives using MIC (minimum inhibitory concentration) assays and compare with parent compound. Prioritize candidates with MIC < 1 µM and low cytotoxicity (e.g., HepG2 cell viability >80%) .

Q. What experimental models are suitable for evaluating the in vivo efficacy of this compound?

  • Methodological Answer :
  • Murine tuberculosis models : Administer orally (10–50 mg/kg/day) and measure bacterial load reduction in lungs via CFU counts.
  • Pharmacokinetic profiling : Assess bioavailability (%F) and half-life (t₁/₂) using LC-MS/MS. Optimize formulations (e.g., PEGylation) if plasma concentrations fall below MIC.
  • Toxicity screens : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in treated animals .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy data for nitro-furan derivatives?

  • Methodological Answer :
  • Investigate metabolic stability : Use liver microsomes (human/murine) to identify rapid degradation (e.g., nitro-reductase activity).
  • Perform protein binding assays to assess free drug availability (e.g., >90% plasma protein binding reduces efficacy).
  • Develop prodrugs (e.g., esterified carboxamide) to enhance absorption. Validate with in vitro-in vivo correlation (IVIVC) modeling .

Q. What computational strategies are effective for predicting the binding mode of this compound to bacterial targets?

  • Methodological Answer :
  • Use molecular docking (AutoDock Vina) to simulate interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK).
  • Perform molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns.
  • Validate predictions with site-directed mutagenesis (e.g., Tyr158Ala mutations disrupting hydrogen bonds) .

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